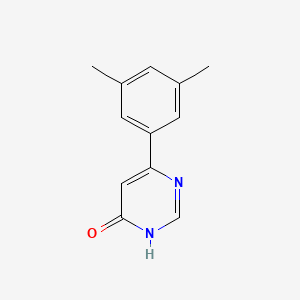

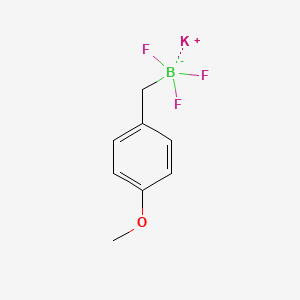

6-(3,5-Dimethylphenyl)pyrimidin-4-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidin-4-ol derivatives, which are structurally similar to 6-(3,5-Dimethylphenyl)pyrimidin-4-ol, has been reported in the literature . The synthesis involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which offers good yields .Molecular Structure Analysis

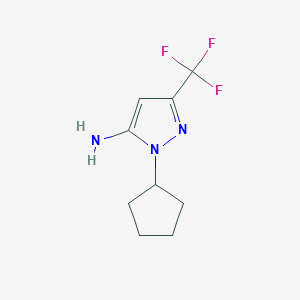

The molecular structure of 6-(3,5-Dimethylphenyl)pyrimidin-4-ol consists of a pyrimidine ring attached to a phenyl ring that is substituted with two methyl groups.Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidin-4-ol derivatives have been studied, particularly in the context of their synthesis . These reactions often involve the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction .Wissenschaftliche Forschungsanwendungen

Comprehensive Analysis of “6-(3,5-Dimethylphenyl)pyrimidin-4-ol” Applications

The compound “6-(3,5-Dimethylphenyl)pyrimidin-4-ol” belongs to the class of pyrimidine derivatives, which are known for their wide range of applications in scientific research due to their structural diversity and biological activity. Below is a detailed analysis of six unique applications of this compound, each within its own scientific field.

Anticancer Activity

Pyrimidine derivatives: are well-known for their anticancer properties . They can act as antimetabolites , interfering with DNA and RNA synthesis, which is crucial for cancer cell proliferation. The specific structure of “6-(3,5-Dimethylphenyl)pyrimidin-4-ol” may allow it to target certain cancer cell lines, providing a pathway for the development of new anticancer drugs .

Antimicrobial and Antifungal Applications

These compounds have shown effectiveness against various microbial and fungal pathogens . By disrupting the synthesis of nucleic acids or critical enzymes within the pathogens, they can prevent the spread of infections, making them valuable in the development of new antimicrobial and antifungal agents .

Cardiovascular Therapeutics

Pyrimidine derivatives can act as calcium channel blockers or adenosine receptor modulators , which are important in the treatment of cardiovascular diseases . They can help in managing hypertension and other heart-related conditions by modulating the heart’s electrical activity and vascular tone .

Central Nervous System (CNS) Agents

Due to their ability to cross the blood-brain barrier, these compounds can be designed to treat neurological disorders . They may serve as antidepressants , anticonvulsants , or neuroprotective agents , contributing to the treatment of diseases like epilepsy, depression, and neurodegenerative disorders .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of pyrimidine derivatives make them candidates for the treatment of chronic pain and inflammatory diseases . They can inhibit the production of pro-inflammatory cytokines or modulate pain receptors to provide relief .

Antidiabetic Agents

Some pyrimidine derivatives have been found to exhibit antidiabetic activity by acting as DPP-IV inhibitors or modulating other enzymes involved in glucose metabolism. This opens up possibilities for their use in managing type 2 diabetes and related metabolic disorders .

Wirkmechanismus

Safety and Hazards

While specific safety and hazard information for 6-(3,5-Dimethylphenyl)pyrimidin-4-ol is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing in mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Zukünftige Richtungen

The future directions for research on 6-(3,5-Dimethylphenyl)pyrimidin-4-ol and related compounds could involve further exploration of their synthesis methods, their potential biological activities, and their mechanisms of action . In particular, their potential anticancer activities could be of interest for future research .

Eigenschaften

IUPAC Name |

4-(3,5-dimethylphenyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-8-3-9(2)5-10(4-8)11-6-12(15)14-7-13-11/h3-7H,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMEFRMCRFGAEDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC(=O)NC=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3,5-Dimethylphenyl)pyrimidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-B]pyridin-5-ylboronic acid](/img/structure/B1486718.png)

![1-[(2-oxo-2H-chromen-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1486724.png)

![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1486730.png)

![methyl 3-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoate](/img/structure/B1486737.png)